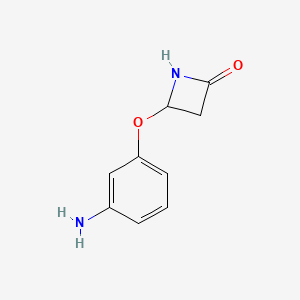
4-(3-Aminophenoxy)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Aminophenoxy)azetidin-2-one” is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H10N2O2/c10-6-2-1-3-7(4-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) . Chemical Reactions Analysis
While there are many studies on the reactivity of azetidines, specific chemical reactions involving “this compound” are not readily found in the literature .Applications De Recherche Scientifique
Synthesis and Antitumor Applications
Azetidin-2-ones have been investigated for their potent antiproliferative properties, particularly against cancer cells. For instance, derivatives such as 3-phenoxy-1,4-diarylazetidin-2-ones have shown significant activity in inhibiting the polymerization of tubulin in vitro, disrupting microtubular structures in cells, and inducing apoptosis in breast cancer cell lines. This highlights their potential as tubulin-targeting antitumor agents (Greene et al., 2016).
Antimicrobial and Antifungal Applications
Azetidin-2-one derivatives have also been synthesized and evaluated for their antimicrobial properties. Some compounds have shown promise as antibacterial and antifungal agents, with activity against phytopathogenic fungi and potential applications in agriculture (Arnoldi et al., 1990). Novel azetidin-2-ones based on 4-aminophenyl-3-nitrobenzopyran-2-one have demonstrated significant antibacterial activity against common pathogens like S. aureus, E. coli, and Klebsiella (Hoti et al., 2017).
Antitubercular Agents
Research into azetidin-2-one analogues incorporating 1,2,4-triazole has highlighted their potential as antitubercular agents. These studies emphasize the importance of novel azetidinone derivatives in addressing tuberculosis, with some showing promising activity against the Mycobacterium tuberculosis H37Rv strain (Thomas et al., 2014).
Synthesis of Biologically Important Compounds
Azetidin-2-ones serve as valuable synthons for the preparation of a wide array of biologically active compounds. Their use extends to the synthesis of β-amino acids, peptides, polyamines, amino sugars, and other molecules significant in medicinal chemistry. This versatility underscores the importance of azetidin-2-ones in drug development and the synthesis of new therapeutic agents (Deshmukh et al., 2004).
Propriétés
IUPAC Name |
4-(3-aminophenoxy)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-2-1-3-7(4-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCFQQHSCJFJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2596368.png)
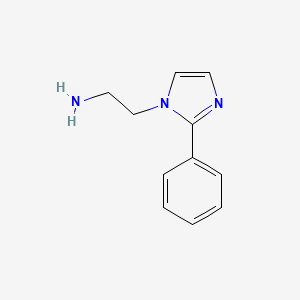
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596371.png)

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2596374.png)
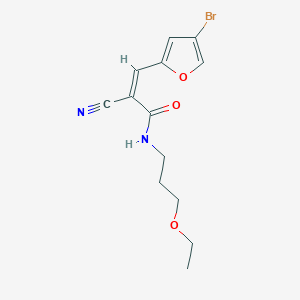

![Ethyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)
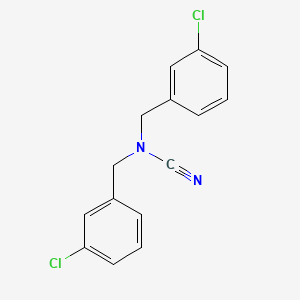
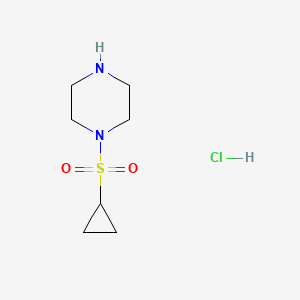
![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)
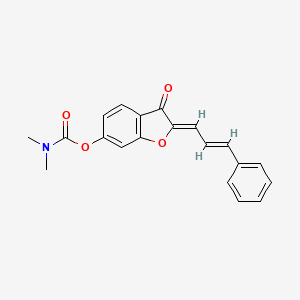
![N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2596388.png)
